
Application Note: Site-Specific Protein Labeling
using ATTO 565 Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein

function, localization, and interactions. ATTO 565, a bright and photostable rhodamine-based

dye, is well-suited for a variety of fluorescence microscopy applications, including super-

resolution techniques.[1][2][3] ATTO 565 cadaverine is an amine-functionalized derivative that

serves as an excellent substrate for transglutaminases, enabling the covalent and site-specific

attachment of the dye to a target protein.[4][5] This application note provides a detailed protocol

for the transglutaminase-mediated labeling of proteins with ATTO 565 cadaverine, purification

of the conjugate, and determination of the degree of labeling.

Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-

carboxamide group of a glutamine residue within a protein and a primary amine, such as the

one present in ATTO 565 cadaverine.[6] For enhanced specificity, proteins are often

engineered to contain a short recognition sequence, or "Q-tag," which serves as an efficient

substrate for the enzyme.[4]

Quantitative Data Summary
The following tables summarize the key optical properties of ATTO 565 and typical reaction

parameters for transglutaminase-mediated protein labeling.
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Table 1: Optical Properties of ATTO 565

Property Value Reference(s)

Maximum Excitation

Wavelength (λmax)
~564 nm [6][7]

Maximum Emission

Wavelength (λem)
~590 nm [6][7]

Molar Extinction Coefficient (ε)

at λmax
120,000 M-1cm-1 [6][7][8]

Correction Factor (CF280 =

ε280/εmax)
0.12 [7][9]

Fluorescence Quantum Yield

(η)
~90% [6]

Table 2: Typical Reaction Parameters for Transglutaminase-Mediated Labeling

Parameter
Microbial
Transglutaminase
(MTG)

Mammalian
Transglutaminase
(e.g., gpTGase)

Reference(s)

Enzyme Source
e.g., Streptomyces

mobaraensis

e.g., Guinea Pig Liver

(gpTGase)
[10][11]

pH Optimum 6.0 - 7.0 7.0 - 8.0 [12][13]

Temperature 37 - 50 °C 37 °C [4][12]

Cofactor Requirement Ca2+-independent
Ca2+-dependent

(typically 5-10 mM)
[4][12][14]

Typical Reaction Time 30 min - 2 hours 30 min - 2 hours [4][11]

Relative Deamidation

Activity
Lower Higher [10][15]
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Experimental Protocols
Protocol 1: Transglutaminase-Mediated Protein Labeling
with ATTO 565 Cadaverine
This protocol outlines the general steps for labeling a Q-tagged protein with ATTO 565
cadaverine using microbial transglutaminase (MTG).

Materials:

Purified Q-tagged protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines.

ATTO 565 cadaverine

Microbial Transglutaminase (MTG)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Stop Solution (e.g., 50 mM EDTA for quenching any residual metalloproteases if MTG

preparation is not pure; for specific MTG inhibitors, follow manufacturer's recommendation).

Procedure:

Prepare Protein Solution: Dissolve the Q-tagged protein in the Reaction Buffer to a final

concentration of 1-5 mg/mL.

Prepare ATTO 565 Cadaverine Stock Solution: Dissolve ATTO 565 cadaverine in an

appropriate solvent like DMSO to a concentration of 1-10 mM.

Set up the Labeling Reaction:

In a microcentrifuge tube, combine the protein solution and ATTO 565 cadaverine stock

solution. A molar excess of the dye (e.g., 10 to 50-fold) over the protein is recommended

to ensure efficient labeling.

Add MTG to the reaction mixture. The optimal enzyme concentration should be

determined empirically, but a starting point of 0.1-1 U of MTG per mg of protein can be

used.
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Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The

optimal incubation time may vary depending on the protein and desired degree of labeling.

Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.

Protocol 2: Purification of the Labeled Protein
It is crucial to remove the unreacted ATTO 565 cadaverine and the transglutaminase from the

labeled protein. Gel filtration chromatography is a commonly used method.

Materials:

Gel filtration column (e.g., Sephadex G-25)

Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

Equilibrate the Column: Equilibrate the gel filtration column with at least 3-5 column volumes

of Elution Buffer.

Load the Sample: Carefully load the stopped labeling reaction mixture onto the column.

Elute the Labeled Protein: Elute the protein with the Elution Buffer. The labeled protein will

typically elute in the void volume, while the smaller, unreacted dye molecules will be retained

and elute later.

Collect Fractions: Collect fractions and monitor the elution of the labeled protein by

measuring the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565).

Pool and Concentrate: Pool the fractions containing the purified labeled protein. If necessary,

concentrate the protein using a suitable method (e.g., centrifugal concentrators).

Protocol 3: Determination of the Degree of Labeling
(DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein

molecule, can be determined spectrophotometrically.[4][5][16]
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Procedure:

Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280

nm (A280) and 564 nm (A564) using a UV-Vis spectrophotometer.

Calculate Protein Concentration:

The absorbance at 280 nm is a combination of the absorbance of the protein and the

ATTO 565 dye. A correction factor is needed to account for the dye's absorbance at this

wavelength.

Corrected A280 = A280 - (A564 × CF280)

Protein Concentration (M) = Corrected A280 / εprotein

Where εprotein is the molar extinction coefficient of the protein at 280 nm.

Calculate Dye Concentration:

Dye Concentration (M) = A564 / εdye

Where εdye for ATTO 565 is 120,000 M-1cm-1.

Calculate Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 1 and 3 to ensure sufficient signal without causing

quenching or affecting protein function.[1]
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Caption: Experimental workflow for ATTO 565 cadaverine protein labeling.
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Caption: Transglutaminase-catalyzed protein labeling reaction.
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Caption: Simplified NF-κB signaling pathway. ATTO 565 labeled p50 can be used to study its

dynamics and interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Site-Specific Protein Labeling using
ATTO 565 Cadaverine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377854#atto-565-cadaverine-protein-labeling-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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